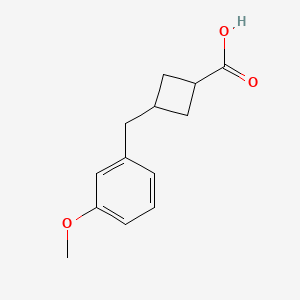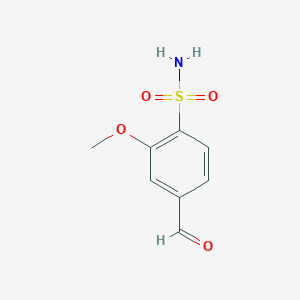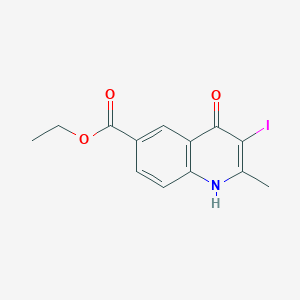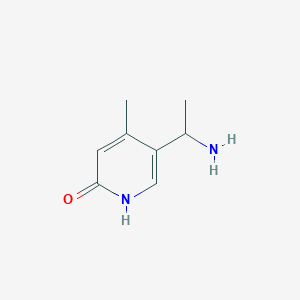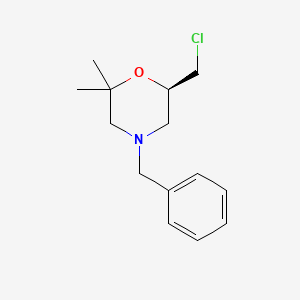
(R)-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a benzyl group, a chloromethyl group, and two methyl groups attached to the morpholine ring. It is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine typically involves the reaction of morpholine derivatives with benzyl chloride and chloromethylating agents. One common method includes the use of zinc iodide as a catalyst in the presence of chlorosulfonic acid and dimethoxymethane in dichloromethane at low temperatures (5-10°C) to achieve chloromethylation .
Industrial Production Methods
Industrial production methods for ®-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine may involve large-scale chloromethylation processes using similar catalysts and reagents. The reaction conditions are optimized to ensure high yield and purity of the final product, with considerations for environmental and safety regulations.
Análisis De Reacciones Químicas
Types of Reactions
®-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative of the morpholine compound.
Aplicaciones Científicas De Investigación
®-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The benzyl group may enhance binding affinity to hydrophobic pockets within the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Chloromethyl Ether: Similar in structure but lacks the morpholine ring.
Chloromethyl Methyl Ether: Contains a chloromethyl group but has a simpler structure without the benzyl and morpholine groups.
Bis(chloromethyl) Ether: Contains two chloromethyl groups but lacks the benzyl and morpholine groups.
Uniqueness
®-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine is unique due to the combination of the benzyl, chloromethyl, and morpholine groups, which confer specific reactivity and binding properties. This makes it a valuable compound for targeted chemical synthesis and research applications.
Propiedades
Fórmula molecular |
C14H20ClNO |
|---|---|
Peso molecular |
253.77 g/mol |
Nombre IUPAC |
(6R)-4-benzyl-6-(chloromethyl)-2,2-dimethylmorpholine |
InChI |
InChI=1S/C14H20ClNO/c1-14(2)11-16(10-13(8-15)17-14)9-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3/t13-/m0/s1 |
Clave InChI |
DMLFMRGOSPSXGI-ZDUSSCGKSA-N |
SMILES isomérico |
CC1(CN(C[C@@H](O1)CCl)CC2=CC=CC=C2)C |
SMILES canónico |
CC1(CN(CC(O1)CCl)CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate](/img/structure/B13004877.png)
![7-(1-Methoxyethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13004883.png)
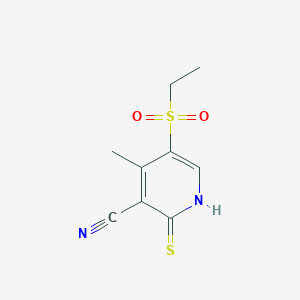

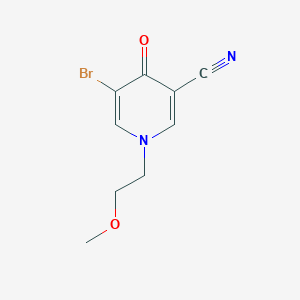

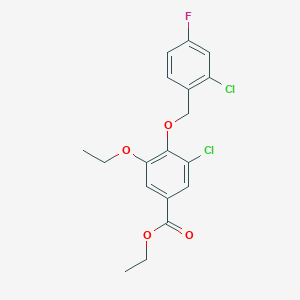
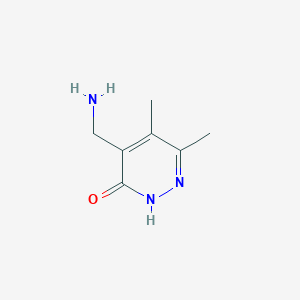
![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride](/img/structure/B13004924.png)
![1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B13004926.png)
